N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-9-10(2)19-11(3)23-16(9)21-22(17(23)25)8-15(24)20-12-5-6-14(26-4)13(18)7-12/h5-7H,8H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXUUVXBEXVNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the Triazole Ring : Utilizing triazole derivatives and appropriate electrophiles.
- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Biological Activities
The biological activity of this compound has been evaluated in various studies. Notably, it exhibits:
Anticancer Activity :
Research indicates that derivatives of triazole compounds often show significant anticancer properties. For instance, studies have demonstrated that similar triazole derivatives can inhibit cell proliferation in various cancer cell lines such as lung carcinoma and breast cancer cells .
Antimicrobial Properties :
The compound has been tested against several bacterial strains. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria. For example:
- MIC Values : The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 16 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects :
Compounds with triazole scaffolds are known for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and modulate immune responses .
Case Study 1: Anticancer Efficacy
A study published in 2024 evaluated the anticancer effects of a series of triazole derivatives including this compound. The study found that these compounds induced apoptosis in cancer cells through activation of caspase pathways .
Case Study 2: Antibacterial Activity
In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results indicated significant antibacterial activity with a notable reduction in bacterial load in treated samples compared to controls .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines have shown promising anticancer properties. For instance:
- In vitro Studies : Compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and H157) with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity:
- Bacterial Inhibition : Studies have shown that certain triazolo-pyrimidine derivatives exhibit substantial antibacterial effects against pathogenic strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented:
- In vivo Testing : Some derivatives were tested for their ability to reduce inflammation in animal models, showing efficacy comparable to standard anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
Q & A
Q. What are the standard synthetic protocols for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by functionalization of the acetamide moiety. Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for heterocyclic ring closure .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are used to accelerate amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which analytical techniques are essential for confirming the molecular structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy, methyl groups) and confirms regiochemistry .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns (e.g., Cl, S) .
- X-ray diffraction : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological assays are recommended to screen for activity?
- In vitro enzyme inhibition : Test against kinases or proteases linked to cancer/neurological disorders (IC₅₀ determination) .
- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent ratio, and catalyst loading .
- In-line monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
- Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or thermal shift assays to confirm target engagement .
- Batch analysis : Check for impurities (e.g., residual solvents) via GC-MS, which may artificially modulate activity .
- Structural analogs : Compare activity trends with derivatives to identify critical pharmacophores .
Q. What computational strategies are effective for predicting target interactions and ADMET properties?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding modes with kinases or GPCRs .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- ADMET prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in plasma samples .
- PK/PD modeling : Correlate plasma concentrations (Cmax, AUC) with target modulation in animal models .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability .
Data Analysis and Validation
Q. What methodologies validate the stability of this compound under physiological conditions?
- Forced degradation studies : Expose to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13) for 48 hours; monitor degradation via HPLC .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months to predict shelf life .
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Scaffold diversification : Synthesize analogs with modified substituents (e.g., halogens, alkyl chains) on the triazolo-pyrimidine core .
- 3D-QSAR models : Generate CoMFA/CoMSIA maps to quantify steric/electronic effects on activity .
Conflict Resolution and Best Practices
Q. What strategies mitigate batch-to-batch variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
